molecular formula C12H15FN2O B8715290 N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide CAS No. 77483-90-0

N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Cat. No. B8715290
CAS RN: 77483-90-0
M. Wt: 222.26 g/mol
InChI Key: UNQHFOZBGMEFRP-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77483-90-0

Product Name

N-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

N-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

InChI

InChI=1S/C12H15FN2O/c1-7-3-4-9-11(14-7)6-5-10(13)12(9)15-8(2)16/h5-7,14H,3-4H2,1-2H3,(H,15,16)

InChI Key

UNQHFOZBGMEFRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2NC(=O)C)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The nitro group is reduced catalytically, for example, in the presence of palladium on charcoal. If this reaction is carried out in the presence of acetic anhydride, the product is the compound 5-acetamido-6-fluoroquinaldine. This intermediate is further reduced catalytically in the presence of platinum on charcoal to provide the compound 5-acetamido-6-fluorotetrahydroquinaldine.
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Synthesis routes and methods II

Procedure details

In one liter of acetic acid was dissolved 95 g of 5-acetamido-6-fluoroquinaldine. To this mixture was added 10 g of five percent platinum on charcoal. The mixture was hydrogenated with hydrogen gas at 30 psi on a Paar apparatus for five hours. The amount of hydrogen used was 61 psi (versus 62 psi theoretical). The catalyst was removed by filtration, the filtrate was concentrated to 250 ml and decanted into cold stirred sodium hydroxide solution. The white precipitate was separated by filtration and triturated with a chloroform/hexane (50/50) mixture to provide white crystals of 5-acetamido-6-fluorotetrahydroquinaldine, m.p. 168°-170° C. The structural assignment was confirmed by infrared spectral analysis.
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Synthesis routes and methods III

Procedure details

A mixture of 8 g of 6-fluoro-5-acetylamino-quinaldine and 0.2 g of 5% platinum on carbon was dissolved in 80 ml of acetic acid and the solution was subjected to catalytic hydrogenation according to Parr method at a hydrogen pressure of 4 kg/cm2. After a theoretical amount of hydrogen was absorbed the reaction mixture was filtered. The filtrate was then concentrated under reduced pressure to obtain 8 g of 6-fluoro-5-acetylamino-1,2,3,4-tetrahydroquinaldine as an oily product. Production of this compound was confirmed by NMR spectral analysis and mass spectral analysis.
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